molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B175176
CAS No.: 1217827-86-5
M. Wt: 261.19 g/mol
InChI Key: LQADNDJRIUBIRR-AQEKLAMFSA-N
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Description

“(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the molecular formula C5H12Cl2N2 . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic counterpart of the piperazine ring . This compound is often used in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been described in several studies . A practical synthesis method involves a Staudinger reduction of an azide to facilitate a transannular cyclization . This method provides ready access to the 2,5-diazabicyclo[2.2.1]heptane scaffold on a gram scale .


Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane, each cage being protonated at the two nitrogen sites .


Chemical Reactions Analysis

The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications . For instance, it has been used in the multicomponent synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 171.07 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Norcantharidin Analogues and Anticancer Activity

Norcantharidin, structurally related to (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, has shown significant potential in anticancer research. Its analogues, derived from structural modification, exhibit strong anticancer activities. These compounds target protein phosphatases 1, 2A, 2B, and 5, offering a foundation for developing more effective anticancer compounds. Despite norcantharidin's improved activity and reduced toxicity compared to its counterparts, there's a continuous search for better analogues due to the unsatisfactory effects in clinical needs, making norcantharidin a promising lead compound in cancer treatment research (Deng & Tang, 2011).

Synthetic Utilities in Heterocyclic Chemistry

The synthesis and biological applications of various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, have been extensively explored. These compounds, synthesized from o-phenylenediamines and electrophilic reagents, hold significant promise in medicinal chemistry for their potential uses in treating diseases without current remedies, such as certain types of cancer and combating multiresistant pathogens (Ibrahim, 2011).

Norbornane Compounds in Drug Research

Norbornane compounds, including bicyclo [2.2.1]heptanes, have been used medicinally and serve as important molecules for studying structure-activity relationships. Their unique molecular shape and voluminous, bicyclic carbon skeleton make them ideal for exploring the effects of molecular alterations on biological activity, thus contributing to drug research and development (Buchbauer & Pauzenberger, 1991).

Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene, which can lead to various industrially relevant intermediates, is a significant area of study. The ability to control the oxidation process to obtain specific products highlights the synthetic value of cyclohexene and its derivatives in chemical industry applications. This research provides a guide for the selective catalytic oxidation of cyclohexene, showcasing its importance in both academic and industrial settings (Cao et al., 2018).

Mechanism of Action

While the specific mechanism of action for “(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is not mentioned in the search results, compounds with the 2,5-diazabicyclo[2.2.1]heptane scaffold have been found to exhibit potency as nicotinic acetylcholine receptor ligands .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628453
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217827-86-5
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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